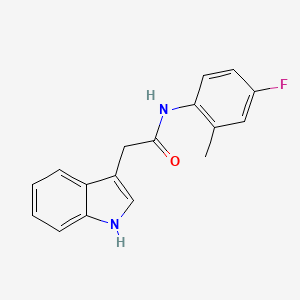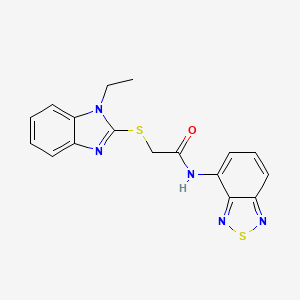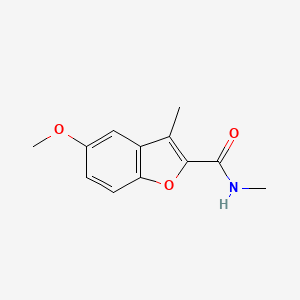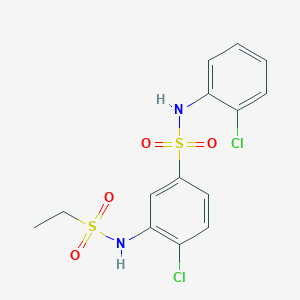
N-(4-fluoro-2-methylphenyl)-2-(1H-indol-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-fluoro-2-methylphenyl)-2-(1H-indol-3-yl)acetamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound, also known as FMA, is a synthetic analog of the endocannabinoid anandamide, which is involved in various physiological processes, including pain modulation, appetite regulation, and mood control. In
科学研究应用
N-(4-fluoro-2-methylphenyl)-2-(1H-indol-3-yl)acetamide has been the subject of extensive research due to its potential therapeutic applications in various diseases and conditions. Some of the current research applications of N-(4-fluoro-2-methylphenyl)-2-(1H-indol-3-yl)acetamide include:
1. Pain modulation: N-(4-fluoro-2-methylphenyl)-2-(1H-indol-3-yl)acetamide has been shown to have analgesic properties in animal models of pain, making it a potential candidate for the treatment of chronic pain conditions.
2. Cancer treatment: N-(4-fluoro-2-methylphenyl)-2-(1H-indol-3-yl)acetamide has been found to induce apoptosis (cell death) in cancer cells, making it a potential anticancer agent.
3. Neuroprotection: N-(4-fluoro-2-methylphenyl)-2-(1H-indol-3-yl)acetamide has been shown to protect neurons from damage in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
4. Anxiety and depression: N-(4-fluoro-2-methylphenyl)-2-(1H-indol-3-yl)acetamide has been found to have anxiolytic and antidepressant effects in animal models, making it a potential treatment for anxiety and depression.
作用机制
The mechanism of action of N-(4-fluoro-2-methylphenyl)-2-(1H-indol-3-yl)acetamide is not fully understood, but it is believed to act on the endocannabinoid system, which is involved in various physiological processes, including pain modulation, appetite regulation, and mood control. N-(4-fluoro-2-methylphenyl)-2-(1H-indol-3-yl)acetamide is thought to bind to cannabinoid receptors, particularly the CB1 receptor, and modulate their activity, leading to the observed effects on pain, cancer, neuroprotection, anxiety, and depression.
Biochemical and Physiological Effects:
N-(4-fluoro-2-methylphenyl)-2-(1H-indol-3-yl)acetamide has been shown to have various biochemical and physiological effects, including:
1. Analgesic effects: N-(4-fluoro-2-methylphenyl)-2-(1H-indol-3-yl)acetamide has been found to reduce pain sensitivity in animal models of pain.
2. Anticancer effects: N-(4-fluoro-2-methylphenyl)-2-(1H-indol-3-yl)acetamide has been shown to induce apoptosis in cancer cells, leading to their death.
3. Neuroprotective effects: N-(4-fluoro-2-methylphenyl)-2-(1H-indol-3-yl)acetamide has been found to protect neurons from damage in animal models of neurodegenerative diseases.
4. Anxiolytic and antidepressant effects: N-(4-fluoro-2-methylphenyl)-2-(1H-indol-3-yl)acetamide has been found to have anxiolytic and antidepressant effects in animal models, making it a potential treatment for anxiety and depression.
实验室实验的优点和局限性
N-(4-fluoro-2-methylphenyl)-2-(1H-indol-3-yl)acetamide has several advantages and limitations for lab experiments, including:
Advantages:
1. N-(4-fluoro-2-methylphenyl)-2-(1H-indol-3-yl)acetamide is a synthetic compound, which allows for precise control of its chemical properties and purity.
2. N-(4-fluoro-2-methylphenyl)-2-(1H-indol-3-yl)acetamide has been extensively studied in animal models, providing a wealth of data on its effects and mechanisms of action.
3. N-(4-fluoro-2-methylphenyl)-2-(1H-indol-3-yl)acetamide has potential therapeutic applications in various diseases and conditions, making it a promising candidate for further research.
Limitations:
1. N-(4-fluoro-2-methylphenyl)-2-(1H-indol-3-yl)acetamide has not been extensively studied in humans, and its safety and efficacy in humans are not yet known.
2. N-(4-fluoro-2-methylphenyl)-2-(1H-indol-3-yl)acetamide has a complex synthesis method, which may limit its availability and use in some labs.
3. N-(4-fluoro-2-methylphenyl)-2-(1H-indol-3-yl)acetamide has potential side effects, which need to be further studied and understood.
未来方向
There are several future directions for research on N-(4-fluoro-2-methylphenyl)-2-(1H-indol-3-yl)acetamide, including:
1. Further studies on the safety and efficacy of N-(4-fluoro-2-methylphenyl)-2-(1H-indol-3-yl)acetamide in humans.
2. Development of more efficient and cost-effective synthesis methods for N-(4-fluoro-2-methylphenyl)-2-(1H-indol-3-yl)acetamide.
3. Exploration of the potential therapeutic applications of N-(4-fluoro-2-methylphenyl)-2-(1H-indol-3-yl)acetamide in various diseases and conditions.
4. Investigation of the potential side effects of N-(4-fluoro-2-methylphenyl)-2-(1H-indol-3-yl)acetamide and how to mitigate them.
5. Development of N-(4-fluoro-2-methylphenyl)-2-(1H-indol-3-yl)acetamide analogs with improved properties and efficacy.
Conclusion:
N-(4-fluoro-2-methylphenyl)-2-(1H-indol-3-yl)acetamide is a synthetic compound with potential therapeutic applications in various diseases and conditions. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been explored in this paper. Further research on N-(4-fluoro-2-methylphenyl)-2-(1H-indol-3-yl)acetamide is needed to fully understand its potential as a therapeutic agent.
合成方法
The synthesis of N-(4-fluoro-2-methylphenyl)-2-(1H-indol-3-yl)acetamide is a multistep process that involves the reaction of 4-fluoro-2-methylaniline with 1H-indole-3-carboxaldehyde in the presence of a catalyst to form the intermediate 4-fluoro-2-methylphenyl-1H-indole-3-carbaldehyde. This intermediate is then reacted with acetic anhydride and a base to yield the final product, N-(4-fluoro-2-methylphenyl)-2-(1H-indol-3-yl)acetamide. The purity and yield of N-(4-fluoro-2-methylphenyl)-2-(1H-indol-3-yl)acetamide can be optimized by using different reaction conditions and purification methods.
属性
IUPAC Name |
N-(4-fluoro-2-methylphenyl)-2-(1H-indol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O/c1-11-8-13(18)6-7-15(11)20-17(21)9-12-10-19-16-5-3-2-4-14(12)16/h2-8,10,19H,9H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFDLDCHYSZROI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)CC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluoro-2-methylphenyl)-2-(1H-indol-3-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(E)-3-(4-hydroxyphenyl)-3-oxoprop-1-enyl]-1,5-dimethylpyrrole-2-carbonitrile](/img/structure/B7636505.png)
![3-[(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methylamino]propan-1-ol](/img/structure/B7636512.png)
![3-[(4-Methylsulfanylphenyl)sulfamoyl]benzoic acid](/img/structure/B7636518.png)
![(2-Anilino-1,3-thiazol-4-yl)methyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B7636530.png)
![4-[(E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]ethenyl]benzoic acid](/img/structure/B7636536.png)
![2-[4-(tert-butylsulfamoyl)-3,5-dimethylpyrazol-1-yl]-N-cyclohexylacetamide](/img/structure/B7636539.png)
![2-[[1-Ethyl-5-(4-phenylphenyl)imidazol-2-yl]sulfanylmethyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7636547.png)
![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate](/img/structure/B7636555.png)
![5-(3,4-Dimethoxyphenyl)-2-[(2-fluorophenyl)methyl]tetrazole](/img/structure/B7636562.png)



